1,3-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1,3-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine typically involves the condensation of a pyrazole derivative with a pyrrole derivative. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrrole-2-methanamine under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyrazole or pyrrole rings.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1,3-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the target compound.
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Another precursor used in the synthesis.
2-Acetyl-1-methylpyrrole: A structurally related compound with similar chemical properties.
Uniqueness
1,3-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine is unique due to its combination of pyrrole and pyrazole rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H16N4/c1-9-11(8-15(3)13-9)12-7-10-5-4-6-14(10)2/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
DBTHRYOTJCXTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)C |
Origin of Product |
United States |
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